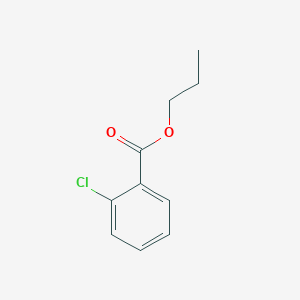

Propyl 2-chlorobenzoate

概要

説明

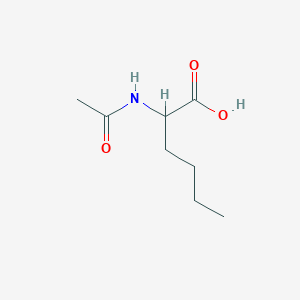

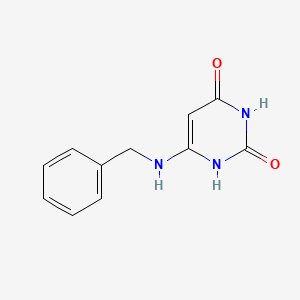

Propyl 2-chlorobenzoate is a chemical compound with the CAS Number: 25800-28-6 . It has a molecular weight of 198.65 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of Propyl 2-chlorobenzoate is C10H11ClO2 . The InChI Code is 1S/C10H11ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 .科学的研究の応用

Nonlinear Optical Applications

The presence of a benzene ring in the compound makes benzoates excellent candidates for nonlinear optical applications . Single crystals of propyl-p-hydroxybenzoate, which belongs to the benzoate family, have been synthesized and studied for these applications . The compound is known for its potential applications as detectors, frequency multipliers, and optical switches .

Electronics and Laser Technology

Single crystals have gained immense attention due to their increasing applications in the field of nuclear science, electronics, lasers, etc . Organic single crystals have properties like highly ordered structure, high thermal stability, and high electron mobility which makes them good candidates for applications like organic light-emitting diodes (OLEDs), optically pumped lasers, electroluminescence, sensors, etc .

Thermal and Mechanical Studies

The thermal stability of the compound has been assessed using thermogravimetric analysis . Mechanical studies were conducted using a Vickers microhardness tester . The activation energy was calculated using the Coats-Redfern method .

Topological Investigations

The inter and intramolecular charge transfer of propyl-p-hydroxybenzoate has been determined using topological investigations utilizing atoms in molecules package . The “van der Waals interaction and strong repulsion” are examined through the “non-covalent interaction” .

Chemical Synthesis

Propyl 2-chlorobenzoate is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Pesticidal Activity

Although not directly related to Propyl 2-chlorobenzoate, a similar compound, (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate, has demonstrated good fungicidal activity against the plant pathogen Botryosphaeria berengriana . This suggests that Propyl 2-chlorobenzoate could potentially be modified for similar applications.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Propyl 2-chlorobenzoate is a chemical compound that primarily targets enzymes involved in various biochemical reactions. The compound’s primary targets are often enzymes such as lipases . Lipases are known for their role in catalyzing the hydrolysis of fats, a critical process in the body’s metabolism .

Mode of Action

The interaction between propyl 2-chlorobenzoate and its targets involves a series of chemical reactions. For instance, in the synthesis of propyl benzoate, lipase is immobilized on a polymer blend by an entrapment method . The compound then interacts with the immobilized lipase, leading to a series of reactions that result in the synthesis of propyl benzoate .

Biochemical Pathways

The biochemical pathways affected by propyl 2-chlorobenzoate are primarily those involving the synthesis of certain compounds. For instance, the compound plays a role in the synthesis of propyl benzoate, a process that involves reaction kinetics and mechanisms . The downstream effects of these pathways can include the production of various other compounds, depending on the specific reactions involved.

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effect in the body .

Result of Action

The molecular and cellular effects of propyl 2-chlorobenzoate’s action depend on the specific reactions it is involved in. For instance, in the synthesis of propyl benzoate, the compound’s interaction with lipase leads to the production of propyl benzoate . This can have various effects at the molecular and cellular level, depending on the specific context and conditions.

Action Environment

The action, efficacy, and stability of propyl 2-chlorobenzoate can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other compounds, the pH of the environment, temperature, and other conditions . Understanding these factors is crucial for optimizing the compound’s use and effectiveness.

特性

IUPAC Name |

propyl 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEIXQKSOXLXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278555 | |

| Record name | propyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-chlorobenzoate | |

CAS RN |

25800-28-6 | |

| Record name | NSC406727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)